molecular formula C24H26ClN5O2S B2451177 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1030087-70-7

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2451177
CAS No.: 1030087-70-7
M. Wt: 484.02
InChI Key: KDVKNGGVGPUNAI-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.02. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-17-14-20(21(32-2)15-19(17)25)28-22(31)16-33-24-23(26-8-9-27-24)30-12-10-29(11-13-30)18-6-4-3-5-7-18/h3-9,14-15H,10-13,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVKNGGVGPUNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-chloro-2-methoxy-5-methylphenyl derivatives with 3-(4-phenylpiperazin-1-yl)pyrazin-2-thiol. The synthetic route typically involves:

  • Formation of the Acetamide Linkage : The initial step includes acylation of the amine with acetic anhydride.
  • Thioether Formation : Subsequent reactions introduce the sulfanyl group, enhancing the compound's lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, N-(substituted phenyl)-2-chloroacetamides have shown effectiveness against various bacterial strains, including Gram-positive organisms like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogenated substituents enhances membrane permeability, leading to increased antimicrobial efficacy.

Anticonvulsant Activity

Research has demonstrated that derivatives of phenylpiperazine exhibit anticonvulsant activity. In animal models, compounds structurally related to this compound have shown promise in reducing seizure activity in maximal electroshock (MES) tests . These findings suggest that the compound may interact with sodium channels in neurons, modulating excitability.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Neurotransmitter Systems : The piperazine moiety is known to influence serotonin and dopamine receptors, potentially affecting mood and seizure thresholds.
  • Antimicrobial Mechanisms : Similar compounds disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.

Case Studies

A study focused on a series of N-(substituted phenyl)-2-chloroacetamides highlighted their varied biological activities based on structural differences. Compounds bearing halogen substitutions exhibited superior antimicrobial properties compared to their non-halogenated counterparts . Another investigation into piperazine derivatives revealed significant anticonvulsant effects in rodent models, suggesting that modifications to the piperazine ring can enhance therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity Effectiveness Mechanism Reference
AntimicrobialEffective against Gram-positive bacteriaDisruption of cell membrane integrity
AnticonvulsantSignificant in MES testsModulation of sodium channels
CytotoxicityVaries by structureInduction of apoptosis in cancer cells

Scientific Research Applications

Structural Features

The compound features a unique structural arrangement, comprising:

  • A chloro-substituted aromatic ring that enhances lipophilicity.
  • A methoxy group that may contribute to biological activity.
  • A piperazine moiety , which is often associated with psychoactive properties.

This structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Its design suggests efficacy in targeting specific pathways associated with various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide significantly inhibits cell proliferation in cancer cell lines by disrupting the G1 to S phase transition of the cell cycle.

Neuropharmacology

Given the presence of the piperazine ring, this compound may also interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Case Study: Antidepressant Potential

Preliminary studies suggest that modifications of similar piperazine derivatives can lead to compounds with antidepressant-like effects in animal models. The interaction with serotonin receptors could make this compound a candidate for further investigation in treating depression and anxiety disorders.

Anti-inflammatory Applications

The compound's structure suggests potential anti-inflammatory properties, as similar compounds have been shown to inhibit inflammatory mediators.

Case Study: Inhibition of Prostaglandin Synthesis

A study demonstrated that related compounds effectively inhibited microsomal prostaglandin E synthase (mPGES), which is involved in the biosynthesis of pro-inflammatory mediators. This inhibition could lead to reduced inflammation in various models of inflammatory diseases.

Biochemical Interactions

The compound is believed to interact with several key enzymes and receptors:

  • Cyclin-dependent kinase 2 (CDK2) : Inhibits cell cycle progression.
  • Acetylcholinesterase : May influence cholinergic signaling pathways.

Pharmacokinetics

Initial pharmacokinetic studies indicate favorable bioavailability, suggesting that the compound can effectively reach its targets within biological systems.

Molecular Mechanisms

The compound's action involves:

  • Binding to specific enzymes or receptors.
  • Modulating gene expression related to cell cycle regulation and neurotransmitter activity.
  • Influencing metabolic pathways associated with inflammation and cancer progression.

Research Findings Summary Table

Application AreaMechanism of ActionCase Study Reference
Medicinal ChemistryCDK inhibitionInhibition of cancer cell proliferation
NeuropharmacologySerotonin receptor interactionAntidepressant-like effects in animal models
Anti-inflammatorymPGES inhibitionReduced inflammation in preclinical studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.